molecular formula C14H8F3NS B131290 2-[2-(Trifluoromethyl)phenyl]-1,3-benzothiazole CAS No. 156215-39-3

2-[2-(Trifluoromethyl)phenyl]-1,3-benzothiazole

Cat. No.: B131290
CAS No.: 156215-39-3
M. Wt: 279.28 g/mol
InChI Key: PWMCQSYGJVJXFU-UHFFFAOYSA-N
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Description

2-[2-(Trifluoromethyl)phenyl]-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzothiazole moiety The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical and physical properties of the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Trifluoromethyl)phenyl]-1,3-benzothiazole typically involves the trifluoromethylation of a suitable precursor. One common method is the radical trifluoromethylation of carbon-centered radical intermediates. This process can be achieved using various trifluoromethylating agents under specific reaction conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of high-temperature vapor-phase reactions with transition metal-based catalysts. For example, the simultaneous vapor-phase chlorination/fluorination at temperatures exceeding 300°C with catalysts such as iron fluoride can be employed to obtain the desired product in good yield .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Trifluoromethyl)phenyl]-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of the trifluoromethyl group and the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-[2-(Trifluoromethyl)phenyl]-1,3-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(Trifluoromethyl)phenyl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to various receptors and enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)benzaldehyde
  • 2,2’-Bis(trifluoromethyl)benzidine
  • Trifluoromethylphenylpyridine

Uniqueness

2-[2-(Trifluoromethyl)phenyl]-1,3-benzothiazole is unique due to the presence of both the trifluoromethyl group and the benzothiazole moiety. This combination imparts distinct chemical and physical properties, such as increased electronegativity and enhanced stability, making it valuable for various applications .

Properties

IUPAC Name

2-[2-(trifluoromethyl)phenyl]-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3NS/c15-14(16,17)10-6-2-1-5-9(10)13-18-11-7-3-4-8-12(11)19-13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMCQSYGJVJXFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90361051
Record name 2-[2-(trifluoromethyl)phenyl]-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156215-39-3
Record name 2-[2-(trifluoromethyl)phenyl]-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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